molecular formula C12H12N2O2S B1481460 6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098122-54-2

6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1481460
CAS No.: 2098122-54-2
M. Wt: 248.3 g/mol
InChI Key: UJANKONFZNHVPE-UHFFFAOYSA-N
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Description

6-(3-Methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound based on the 3,4-dihydropyrimidinone (DHPM) scaffold, which is recognized in medicinal chemistry as a "privileged structure" due to its wide range of biological activities . This core structure is known to interact with multiple biological targets, making it a valuable template in drug discovery research . The specific presence of the 2-thioxo (C=S) moiety and the 3-methoxybenzyl substituent on the pyrimidine ring may influence the compound's electronic properties, lipophilicity, and overall binding affinity, which are critical parameters in the development of bioactive molecules. Compounds within this structural class have demonstrated a diverse spectrum of pharmacological properties, including anti-inflammatory, anti-HIV, anti-tubercular, antifungal, anticancer, antibacterial, and anticonvulsant activities . For instance, structurally related 2-thioxo-dihydropyrimidin-4(1H)-one derivatives have been synthesized and evaluated for their potent anticonvulsant effects in preclinical models . Furthermore, DHPM derivatives such as monastrol are well-known for their ability to inhibit kinesin-5, a protein target in cancer chemotherapy, while other analogs like (S)-L-771688 have been investigated as selective antagonists for the treatment of benign prostatic hyperplasia . The broad utility of this scaffold underscores its significance for researchers exploring new therapeutic agents for various diseases. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

6-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10-4-2-3-8(6-10)5-9-7-11(15)14-12(17)13-9/h2-4,6-7H,5H2,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJANKONFZNHVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 244.30 g/mol
  • CAS Number : 28495-90-1

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that derivatives of thioxo-dihydropyrimidinones possess significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values of 1.1 µM against MCF-7 (breast cancer), 2.6 µM against HCT-116 (colon cancer), and 1.4 µM against HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibiting TS can induce apoptosis and cell cycle arrest in cancer cells. For example, compounds in the same class as this compound have shown TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM .

Antimicrobial Activity

In addition to anticancer properties, thioxo-dihydropyrimidinones have been evaluated for antimicrobial activity. Studies have shown that certain derivatives exhibit good inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) methods.

Table 2: Antimicrobial Activity Against Standard Strains

CompoundPathogenMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16

Case Studies

A notable study focused on the synthesis and biological evaluation of various thioxo-dihydropyrimidinones, including derivatives with methoxybenzyl substitutions. The results indicated that these compounds not only displayed significant cytotoxicity but also demonstrated favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-Substituted 2-Thioxo-Pyrimidinones

Compound Name Substituent Key Properties/Activities References
6-(3-Methoxybenzyl)-2-thioxo... 3-Methoxybenzyl Predicted: Moderate bulk, electron-donating methoxy group; potential kinase inhibition inferred from analogs .
6-Methyl-2-thioxo... (Au(III) complex ligand) Methyl Antimicrobial activity (Au(III) complex shows enhanced efficacy against E. coli and S. aureus); monodentate/bidentate coordination with metals .
6-(3,5-Dimethoxyphenyl)-2-thioxo... 3,5-Dimethoxyphenyl CK1-specific kinase inhibition; di-methoxy groups enhance electron density and binding affinity .
6-(2-Fluorobenzyl)-2-thioxo... 2-Fluorobenzyl Fluorine atom introduces electronegativity; structural analog with unconfirmed bioactivity .
6-(3-Chlorophenyl)-2-thioxo... 3-Chlorophenyl Electron-withdrawing Cl reduces electron density; used as a versatile scaffold in medicinal chemistry .
6-(p-Tolylamino)-2-thioxo... p-Tolylamino Amino group enhances solubility; antimicrobial activity against M. tuberculosis .

Key Observations :

  • Halogens (e.g., Cl, F) withdraw electrons, altering reactivity and binding kinetics .
  • Steric Effects :
    • Bulky substituents like 3-methoxybenzyl may restrict rotational freedom, impacting molecular recognition compared to smaller groups (e.g., methyl) .
  • Biological Implications :
    • Methyl and aryl-substituted analogs exhibit antimicrobial and kinase inhibitory activities, suggesting the 3-methoxybenzyl derivative may share similar targets .

Preparation Methods

Biginelli-Type One-Pot Condensation

  • Reagents: 3-methoxybenzaldehyde, thiourea, and ethyl acetoacetate or acetylacetone.
  • Catalysts: Lewis acids such as Bi(NO3)3·5H2O or ZrCl4, or Brønsted acids.
  • Conditions: Solvent-free or in solvents such as DMSO, acetonitrile, or ethanol; heating by reflux or microwave irradiation.

This method involves the condensation of the aldehyde with thiourea and the 1,3-dicarbonyl compound in the presence of the catalyst, resulting in the formation of the dihydropyrimidin-2-thione ring with the 6-position substituted by the benzyl group derived from the aldehyde.

  • Advantages: One-pot, relatively mild conditions, good yields, and applicability to various substituted aldehydes including 3-methoxybenzaldehyde.
  • Example: Matias et al. reported the use of acetylacetone with aromatic aldehydes and thiourea catalyzed by Bi(NO3)3·5H2O under solvent-free conditions to produce 3,4-dihydropyrimidin-2-thiones efficiently.

Sequential Kornblum Oxidation/Biginelli Reaction

  • Step 1: Oxidation of 3-methoxybenzyl halide to 3-methoxybenzaldehyde via Kornblum oxidation using DMSO as solvent under microwave irradiation at ~80 °C without catalyst.
  • Step 2: In situ condensation of the formed aldehyde with thiourea and a 1,3-dicarbonyl compound under Biginelli reaction conditions.

This tandem one-pot method avoids the need to isolate the aldehyde, streamlining the synthesis of 6-substituted dihydropyrimidinones/thiones.

  • Reported yields: Good to excellent, with microwave irradiation significantly reducing reaction times.

Alkylation of 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4-one

An alternative approach involves:

  • First synthesizing 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one via condensation of ethyl acetoacetate with thiourea.
  • Then performing S-alkylation at the thioxo sulfur atom using 3-methoxybenzyl halides (e.g., 3-methoxybenzyl chloride or bromide) in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF at 70–80 °C.

This method provides this compound by alkylation of the sulfur atom, which is nucleophilic and selectively alkylated under these conditions.

  • Yields: Typically moderate to good (55–82%).
  • Advantages: Allows introduction of diverse benzyl substituents post ring formation, useful for structural diversification.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Advantages Yield Range (%) References
One-pot Biginelli condensation 3-methoxybenzaldehyde, thiourea, acetylacetone or ethyl acetoacetate Lewis acids (Bi(NO3)3·5H2O, ZrCl4), solvent-free or reflux in ethanol/DMSO Simple, mild, good yields, scalable 70–85
Sequential Kornblum oxidation + Biginelli 3-methoxybenzyl halide, thiourea, 1,3-dicarbonyl compound Microwave irradiation, DMSO, catalyst-free oxidation One-pot, avoids aldehyde isolation, fast 75–90
S-Alkylation of 6-methyl-2-thioxopyrimidinone 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one, 3-methoxybenzyl halide K2CO3, DMF, 70–80 °C Post-ring formation diversification 55–82

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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